2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline
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Overview
Description
2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline is a complex organic compound characterized by the presence of a methoxyphenyl group, a nitroethyl group, and a sulfanyl group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxyaniline to introduce the nitro group. This is followed by the alkylation of the nitro compound with 2-bromoethyl sulfide to form the nitroethyl sulfanyl intermediate. Finally, the reduction of the nitro group to an amine yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfanyl group can form disulfide bonds with thiol-containing proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline is unique due to the combination of its methoxyphenyl, nitroethyl, and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-2-nitroethyl]sulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-12-8-6-11(7-9-12)15(10-17(18)19)21-14-5-3-2-4-13(14)16/h2-9,15H,10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUUTPKDKOWHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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